molecular formula C22H15BrN4O2S2 B2928708 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one CAS No. 2034284-67-6

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2928708
CAS No.: 2034284-67-6
M. Wt: 511.41
InChI Key: XYNJAWKBVFETNE-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H15BrN4O2S2 and its molecular weight is 511.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinazolin-4(3H)-one, including those incorporating 1,2,4-oxadiazol and thiophene moieties, exhibit significant antimicrobial activity. These compounds were tested against various strains of bacteria and fungi, showing a broad-spectrum efficacy. Some derivatives bearing bromo or iodo groups demonstrated very good antimicrobial activity, indicating the potential of these molecules as a basis for developing new antimicrobial agents (N. Patel & J. Patel, 2010).

Anti-inflammatory and Analgesic Properties

Further studies have focused on exploring the anti-inflammatory and analgesic properties of quinazolin-4(3H)-one derivatives. These compounds have been synthesized and evaluated for their effectiveness in inhibiting inflammation and pain, showcasing their potential in the development of new therapeutic agents in these domains (Ashok Kumar & C. S. Rajput, 2009).

Antiviral Applications

Novel quinazolin-4(3H)-one derivatives have also been synthesized and evaluated for their antiviral activities against a range of viruses, including respiratory and biodefense viruses. These studies have demonstrated the potential of these compounds in inhibiting virus replication, highlighting their relevance in antiviral drug development (P. Selvam, Paulchamy Vijayalakshimi, & D. Smee, 2007).

Anti-Tubercular Activity

Quinazolin-4(3H)-one derivatives linked with 1,3-thiazole hybrids have been identified with promising anti-tubercular activity. These compounds have been synthesized and assessed against Mycobacterium tuberculosis, showing favorable inhibition and potential as anti-tubercular agents (N. Nagaladinne, A. A. Hindustan, & D. Nayakanti, 2020).

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O2S2/c23-15-9-7-14(8-10-15)20-25-19(29-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-30-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNJAWKBVFETNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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